molecular formula C9H15NO3S B2807160 Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate CAS No. 2411236-32-1

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B2807160
CAS No.: 2411236-32-1
M. Wt: 217.28
InChI Key: QPIKVDKOVVAJKH-UHFFFAOYSA-N
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Description

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom within its spiro ring system, which contributes to its distinct chemical properties. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable thioamide with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification using methanol and a strong acid catalyst to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfur atom in the spiro ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-1-carboxylate
  • Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-3-carboxylate

Uniqueness

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the position of the ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 6-imino-6-oxo-6λ6-thiaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-13-8(11)7-6-9(7)2-4-14(10,12)5-3-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIKVDKOVVAJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCS(=N)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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